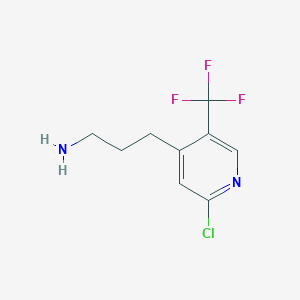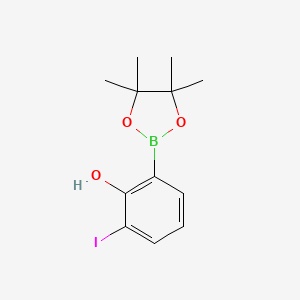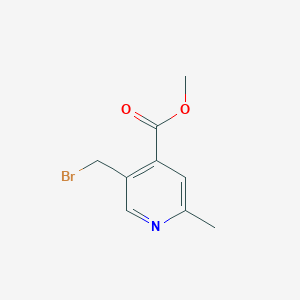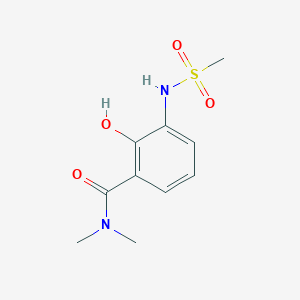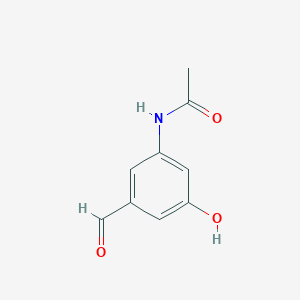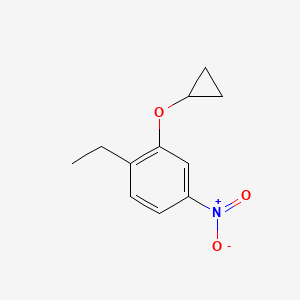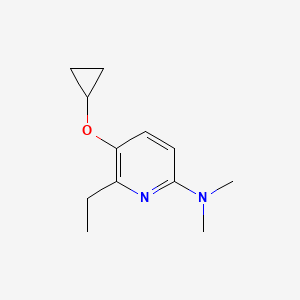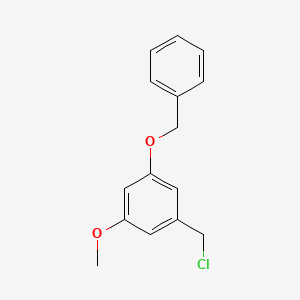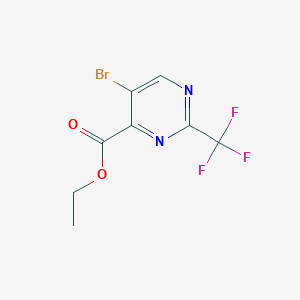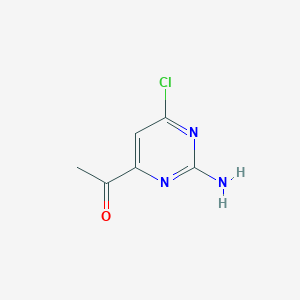
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-6-chloropyrimidine with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Starting Materials: 2-amino-6-chloropyrimidine and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile.
Procedure: The 2-amino-6-chloropyrimidine is dissolved in acetonitrile, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-alkoxypyrimidine or 2-amino-6-thiopyrimidine can be formed.
Oxidation Products: Oxidation can yield 2-amino-6-chloropyrimidin-4-one.
Reduction Products: Reduction can produce 2-amino-6-chloropyrimidin-4-ylmethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways.
Industrial Applications: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-chloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, thus modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloropyrimidine: Similar in structure but lacks the ethanone group.
2-Amino-6-methylpyrimidine: Similar in structure but has a methyl group instead of a chlorine atom.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.
Uniqueness
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring, along with an ethanone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
1-(2-amino-6-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
HNZDFSVJCAMXFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


